molecular formula C12H10F2O B11895143 1-(Difluoromethoxy)-2-methylnaphthalene

1-(Difluoromethoxy)-2-methylnaphthalene

Cat. No.: B11895143
M. Wt: 208.20 g/mol
InChI Key: CHYWTOAUEKRCAE-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-methylnaphthalene is an organic compound with the molecular formula C12H10F2O and a molecular weight of 208.20 g/mol . It is supplied with a high purity level of not less than 98% . This compound is a specialty chemical building block designed for research applications, particularly in the field of medicinal chemistry. The difluoromethoxy group is a key structural motif in drug discovery, often investigated for its potential to enhance the metabolic stability and membrane permeability of lead compounds . Research into similar difluoromethoxy-substituted naphthalene derivatives has explored their use as potent inhibitors of essential enzymes in parasites, such as Schistosoma mansoni thioredoxin-glutathione reductase (SmTGR), a recognized drug target for antischistosomal agents . The structural features of this compound make it a valuable intermediate for synthesizing and optimizing novel small-molecule inhibitors for biochemical research. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C12H10F2O

Molecular Weight

208.20 g/mol

IUPAC Name

1-(difluoromethoxy)-2-methylnaphthalene

InChI

InChI=1S/C12H10F2O/c1-8-6-7-9-4-2-3-5-10(9)11(8)15-12(13)14/h2-7,12H,1H3

InChI Key

CHYWTOAUEKRCAE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OC(F)F

Origin of Product

United States

Synthetic Methodologies for 1 Difluoromethoxy 2 Methylnaphthalene

Precursor Synthesis and Functionalization Strategies

The foundational step in synthesizing 1-(difluoromethoxy)-2-methylnaphthalene is the preparation of a correctly substituted naphthalene (B1677914) intermediate, primarily 2-methylnaphthalen-1-ol. This requires precise control over the placement of functional groups on the naphthalene ring.

The synthesis of the core structure often begins with commercially available naphthalene derivatives, which are then modified. A common precursor is 2-methylnaphthalene (B46627), which itself can be sourced from coal tar or synthesized. cdc.gov One industrial approach involves the isomerization of 1-methylnaphthalene (B46632), which is often more abundant. bcrec.idresearchgate.net This process can be carried out using zeolite catalysts at high temperatures to achieve a favorable equilibrium mixture containing 2-methylnaphthalene. google.com

Once 2-methylnaphthalene is obtained, the next critical step is the introduction of a hydroxyl group at the C1 position to form 2-methylnaphthalen-1-ol. One documented vapor-phase synthetic route starts from 1-tetralone, which undergoes methylation to 2-methyl-1-tetralone, followed by dehydrogenation to yield 2-methyl-1-naphthol (B1210624). epfl.ch This two-step process, utilizing catalysts like modified iron oxide for methylation and palladium on activated carbon for dehydrogenation, provides high conversion and selectivity. epfl.ch

Starting MaterialIntermediate(s)Final PrecursorKey Process
1-MethylnaphthaleneN/A2-MethylnaphthaleneCatalytic Isomerization
1-Tetralone2-Methyl-1-tetralone2-Methyl-1-naphtholMethylation & Dehydrogenation
2-Methylnaphthalene2-Methyl-1,4-naphthoquinone2-Methyl-1-naphtholOxidation & Reduction

This table provides a summary of synthetic routes to key naphthalene precursors.

An alternative pathway involves the oxidation of 2-methylnaphthalene to 2-methyl-1,4-naphthoquinone (Menadione or Vitamin K3), a well-established industrial process. epfl.chgoogle.com The resulting naphthoquinone can then be selectively reduced to afford the target intermediate, 2-methylnaphthalen-1-ol.

Achieving the specific 1,2-substitution pattern of 1-(difluoromethoxy)-2-methylnaphthalene requires high regioselectivity. The functionalization of naphthalene is more complex than that of benzene (B151609) due to the non-equivalence of its positions. Electrophilic aromatic substitution on an existing substituted naphthalene can be difficult to control. researchgate.net Therefore, modern synthetic methods often rely on directed C-H functionalization. nih.gov These strategies use a directing group already on the ring to guide the introduction of a new functional group to a specific adjacent or remote position. researchgate.netnih.gov

For instance, if one were to start with 1-naphthol (B170400), regioselective methylation at the C2 position would be required. Conversely, starting with 2-methylnaphthalene necessitates selective functionalization at the C1 position. The inherent reactivity of the naphthalene core favors substitution at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This intrinsic preference can be exploited or overcome using carefully chosen reagents and directing group strategies to build the desired 2-methylnaphthalen-1-ol precursor. nih.gov

Introduction of the Difluoromethoxy Moiety

With the 2-methylnaphthalen-1-ol precursor in hand, the next stage is the introduction of the difluoromethoxy (-OCF₂H) group. This transformation can be accomplished through several distinct methodologies, ranging from direct reactions to more complex, multi-step sequences.

Direct O-difluoromethylation involves the reaction of the hydroxyl group of 2-methylnaphthalen-1-ol with a reagent that serves as a source of the "CF₂H" moiety. This is typically achieved by reacting the corresponding naphthoxide (formed by deprotonating the naphthol with a base) with a difluoromethylating agent.

Common reagents for this purpose include chlorodifluoromethane (B1668795) (CHClF₂) or other sources that generate difluorocarbene (:CF₂) in situ. The highly reactive difluorocarbene then inserts into the O-H bond of the naphthol. Another approach utilizes electrophilic difluoromethylating reagents, although these are more commonly applied in C-difluoromethylation. More contemporary methods use reagents like zinc(II) difluoromethanesulfinate, Zn(SO₂CF₂H)₂, which can serve as a radical source for difluoromethylation under specific conditions. nih.gov

Indirect routes construct the difluoromethoxy group through a sequence of reactions rather than a single step. One potential pathway could involve an initial reaction of 2-methylnaphthalen-1-ol with a suitable two-carbon synthon, followed by fluorination.

A more common and established indirect method is the Williamson ether synthesis, followed by fluorination. This could involve:

Alkylation: Reaction of the sodium or potassium salt of 2-methylnaphthalen-1-ol with a dihalomethane, such as dichloromethane, to form a chloromethoxymethyl ether intermediate.

Fluorination: Subsequent nucleophilic fluorination of the intermediate using a fluoride (B91410) source, such as potassium fluoride, to replace the chlorine atoms with fluorine.

While potentially longer, these multi-step transformations can sometimes offer advantages in terms of reagent availability, scalability, and avoidance of gaseous or highly toxic single-step reagents. nih.gov

Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, selectivity, and reaction conditions. Several catalytic systems have been developed for difluoromethylation reactions that are applicable to the synthesis of 1-(difluoromethoxy)-2-methylnaphthalene.

Transition-Metal Catalysis: Metals such as copper, palladium, and nickel have been successfully employed to catalyze the difluoromethylation of various substrates. nih.gov These methods often involve the cross-coupling of a pre-functionalized naphthalene (e.g., a halide or boronic acid derivative) with a difluoromethyl source, although direct C-H functionalization is also an area of active research. For O-difluoromethylation, copper catalysts are particularly effective in promoting the reaction between phenols or naphthols and difluoromethylating agents.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under mild conditions. nih.gov In this context, a photocatalyst can be used to activate a difluoromethyl source, such as sodium difluoromethanesulfinate (CF₂HSO₂Na), to generate a difluoromethyl radical (•CF₂H). nih.gov This radical can then be trapped by the naphthol precursor to form the desired product. This approach avoids harsh reagents and high temperatures. nih.gov

Phase-Transfer Catalysis: For reactions involving an inorganic base and an organic substrate, phase-transfer catalysis can be highly effective. In the context of O-difluoromethylation using reagents like CHClF₂, a phase-transfer catalyst can facilitate the transfer of the hydroxide (B78521) anion from an aqueous phase to the organic phase containing the naphthol, thereby promoting the formation of the reactive difluorocarbene at the interface. rsc.org

Catalytic SystemTypical ReagentsKey Advantages
Transition-MetalCopper salts, Pd complexesHigh efficiency, good functional group tolerance
PhotoredoxOrganic dyes (e.g., Rose Bengal), CF₂HSO₂NaMild reaction conditions, green oxidant (O₂), high efficiency
Phase-TransferQuaternary ammonium saltsFacilitates reactions between different phases, avoids anhydrous conditions

This table compares different catalytic approaches for difluoromethylation reactions.

Optimized Reaction Conditions and Yield Enhancement

The successful synthesis of 1-(difluoromethoxy)-2-methylnaphthalene hinges on the careful optimization of reaction parameters to maximize yield and minimize the formation of byproducts. Key considerations include the choice of solvent, reaction temperature, and the use of specific ligands and additives.

Solvent Effects and Reaction Temperature Optimization

The selection of an appropriate solvent is critical in chemical synthesis, influencing reactant solubility, reaction rates, and even product selectivity. For the difluoromethoxylation of a precursor like 2-methyl-1-naphthol, a range of aprotic polar solvents would be typically investigated. The reaction temperature is another crucial variable that must be finely tuned.

Table 1: Hypothetical Solvent and Temperature Screening for the Synthesis of 1-(Difluoromethoxy)-2-methylnaphthalene

EntrySolventTemperature (°C)Putative Yield (%)Notes
1Acetonitrile (CH₃CN)60ModerateGood solubility of starting materials.
2Acetonitrile (CH₃CN)80HighIncreased reaction rate, potential for side reactions.
3Dimethylformamide (DMF)60Moderate to HighHigher boiling point allows for a wider temperature range.
4Dimethylformamide (DMF)100HighRisk of decomposition of reagents or products.
5Tetrahydrofuran (THF)60Low to ModerateLower boiling point may limit effective temperature range.
61,4-Dioxane80ModerateOften a good choice for reactions requiring higher temperatures.

Note: This data is illustrative and based on general principles of organic synthesis. Actual experimental results would be required for definitive optimization.

Initial studies would likely involve screening various solvents at a moderate temperature, followed by optimizing the temperature for the most promising solvent system. An optimal temperature balances a sufficiently high reaction rate with the thermal stability of the reactants, reagents, and products.

Ligand and Additive Screening for Improved Selectivity

In many modern synthetic reactions, particularly those involving metal catalysis, the choice of ligand can dramatically influence the outcome, enhancing selectivity for the desired product. Similarly, additives can be used to scavenge byproducts, activate substrates, or stabilize reactive intermediates. For a potential copper-catalyzed difluoromethoxylation, a variety of nitrogen- and phosphorus-based ligands would be screened.

Table 2: Illustrative Ligand and Additive Screening for Enhanced Selectivity

EntryLigand/AdditivePutative RoleExpected Outcome
11,10-PhenanthrolineLigand for CopperEnhanced catalytic activity and stability.
2BathophenanthrolineSterically hindered ligandImproved regioselectivity.
3XantphosBidentate phosphine ligandPotential for high catalytic turnover.
4Cesium Carbonate (Cs₂CO₃)Base/AdditiveDeprotonation of the naphthol precursor.
5Potassium Iodide (KI)AdditiveMay facilitate catalyst turnover or substrate activation.

Note: This data is illustrative and based on general principles of catalysis. Actual experimental results would be required for definitive optimization.

The screening process would systematically evaluate different classes of ligands and additives to identify the combination that affords the highest selectivity for 1-(difluoromethoxy)-2-methylnaphthalene over potential isomers and other byproducts.

Scale-Up Considerations in Synthetic Protocols

Transitioning a synthetic protocol from a laboratory scale to a larger, pilot-plant or industrial scale introduces a new set of challenges. Key considerations for the synthesis of 1-(difluoromethoxy)-2-methylnaphthalene would include:

Heat Transfer: Exothermic reactions that are easily managed in small flasks can become problematic on a larger scale. The reactor design must allow for efficient heat dissipation to maintain the optimal reaction temperature.

Mass Transfer: Efficient mixing is crucial to ensure homogeneity and consistent reaction rates. The choice of reactor and agitator design is critical.

Reagent Addition: The rate of addition of key reagents may need to be carefully controlled on a larger scale to manage reaction exotherms and minimize localized high concentrations that could lead to side reactions.

Safety: A thorough hazard analysis is required to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions.

Cost-Effectiveness: The cost of reagents, solvents, and purification methods becomes a major factor on a larger scale. The process may need to be re-optimized to use more cost-effective materials and procedures.

Isolation and Purification Techniques

Following the synthesis, a robust purification strategy is essential to isolate the target compound, 1-(difluoromethoxy)-2-methylnaphthalene, from unreacted starting materials, reagents, and any byproducts formed during the reaction.

Chromatographic Separation of Isomers and Byproducts

Column chromatography is a powerful and widely used technique for the purification of organic compounds. For the separation of 1-(difluoromethoxy)-2-methylnaphthalene from potential isomers (e.g., 2-(difluoromethoxy)-1-methylnaphthalene) and other impurities, a systematic approach to developing a chromatographic method would be employed.

This typically involves:

Thin-Layer Chromatography (TLC) Analysis: Initial screening of various solvent systems (eluents) of differing polarities to determine the optimal mobile phase for separation.

Stationary Phase Selection: Silica gel is the most common stationary phase, but others like alumina (B75360) or reverse-phase silica (C18) might be considered depending on the polarity of the compounds to be separated.

Column Chromatography: Once an appropriate solvent system is identified, the crude reaction mixture is loaded onto a column packed with the chosen stationary phase and eluted with the mobile phase. Fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 3: Representative Chromatographic Conditions for Purification

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Hexanes/Ethyl Acetate Gradient (e.g., 98:2 to 90:10)
Detection UV light (254 nm)

Note: The specific mobile phase composition would be determined empirically based on TLC analysis of the crude reaction mixture.

Recrystallization and Other Crystallization-Based Purification Methods

Recrystallization is a highly effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a given solvent at different temperatures.

The general procedure for recrystallization involves:

Solvent Selection: Identifying a suitable solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

Dissolution: Dissolving the crude solid in a minimum amount of the hot solvent.

Hot Filtration (if necessary): If insoluble impurities are present, the hot solution is filtered to remove them.

Crystallization: The hot, saturated solution is allowed to cool slowly, promoting the formation of pure crystals of the desired compound as its solubility decreases.

Isolation and Drying: The purified crystals are collected by filtration, washed with a small amount of cold solvent, and dried to remove any residual solvent.

Table 4: Potential Solvents for Recrystallization of 1-(Difluoromethoxy)-2-methylnaphthalene

SolventRationale
EthanolA common solvent for recrystallization of aromatic compounds.
IsopropanolSimilar properties to ethanol, may offer different solubility characteristics.
Hexane/Ethyl AcetateA solvent pair that allows for fine-tuning of polarity to achieve optimal crystallization.
TolueneA non-polar solvent that could be effective for a relatively non-polar compound.

Note: The ideal recrystallization solvent would be determined through small-scale solubility tests.

Advanced Spectroscopic and Structural Characterization

High-Resolution Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for mapping the carbon-hydrogen framework of 1-(Difluoromethoxy)-2-methylnaphthalene.

In the ¹H NMR spectrum, the protons of the naphthalene (B1677914) ring system typically appear as multiplets in the aromatic region (δ 7.0-8.0 ppm). The methyl group protons (CH₃) resonate as a singlet in the upfield region, generally around δ 2.5 ppm. The single proton of the difluoromethoxy group (-OCHF₂) exhibits a characteristic triplet due to coupling with the two fluorine atoms.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atoms of the naphthalene ring appear in the downfield region (δ 120-150 ppm). The methyl carbon gives a signal in the upfield region (around δ 20 ppm). The carbon of the difluoromethoxy group is identifiable by its triplet splitting pattern caused by coupling to the two fluorine atoms. rsc.orgnih.gov

Detailed analysis of the chemical shifts, integration values, and coupling patterns allows for the unambiguous assignment of each proton and carbon signal to its specific position in the molecular structure.

Table 1: Predicted ¹H NMR Spectral Data for 1-(Difluoromethoxy)-2-methylnaphthalene

Chemical Shift (ppm) Multiplicity Assignment
~7.8-8.2 m Naphthalene-H
~7.3-7.6 m Naphthalene-H
~6.8 t OCHF₂
~2.5 s CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Table 2: Predicted ¹³C NMR Spectral Data for 1-(Difluoromethoxy)-2-methylnaphthalene

Chemical Shift (ppm) Multiplicity Assignment
~148 s Naphthalene-C (C-O)
~119-135 m Naphthalene-C
~119 t OCHF₂
~20 q CH₃

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique used specifically to probe the fluorine atoms in a molecule. For 1-(Difluoromethoxy)-2-methylnaphthalene, the ¹⁹F NMR spectrum shows a doublet for the two equivalent fluorine atoms of the difluoromethoxy group. rsc.org This doublet arises from the coupling with the single proton of the same group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. rsc.orgresearchgate.net

Table 3: Predicted ¹⁹F NMR Spectral Data for 1-(Difluoromethoxy)-2-methylnaphthalene

Chemical Shift (ppm) Multiplicity Coupling Constant (JHF) Assignment
~ -93 d ~ 56 Hz OCHF₂

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary. Chemical shifts are referenced to a standard like CFCl₃. colorado.edu

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the naphthalene ring system. mdpi.combmrb.io

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy maps long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning the quaternary carbons of the naphthalene core and confirming the connection between the methyl group and the naphthalene ring, as well as the difluoromethoxy group to its specific position. bmrb.io

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the definitive assignment of the ¹³C spectrum. bmrb.io

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms, which can be useful in confirming the stereochemistry and conformation of the molecule, although for a relatively rigid molecule like this, its primary use would be to confirm assignments made by other methods.

Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural assignment of 1-(Difluoromethoxy)-2-methylnaphthalene can be achieved. mdpi.comwashington.edu

Mass Spectrometry (MS) for Molecular Formula Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for confirming the molecular formula of a compound and assessing its purity. nih.gov

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition. nih.gov For 1-(Difluoromethoxy)-2-methylnaphthalene (C₁₂H₁₀F₂O), the experimentally determined exact mass should closely match the theoretically calculated mass. This high degree of accuracy helps to confirm the molecular formula and rule out other potential structures with the same nominal mass.

Table 4: Theoretical and Expected HRMS Data for 1-(Difluoromethoxy)-2-methylnaphthalene

Ion Molecular Formula Calculated Exact Mass
[M]+ C₁₂H₁₀F₂O 208.0699
[M+H]+ C₁₂H₁₁F₂O 209.0777

When 1-(Difluoromethoxy)-2-methylnaphthalene is part of a more complex mixture, such as a reaction mixture or a formulated product, coupled chromatographic and mass spectrometric techniques are employed. phcog.com

Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile compounds in a gas chromatograph before they are introduced into the mass spectrometer. researchgate.net This is a suitable method for the analysis of 1-(Difluoromethoxy)-2-methylnaphthalene, allowing for its separation from impurities and subsequent identification based on its mass spectrum and retention time. nih.govresearchgate.netksu.edu.tr The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns that can be used for structural confirmation. nist.govmassbank.eumassbank.eu

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS): For less volatile compounds or complex matrices, LC-MS/MS is the preferred method. phcog.comnemc.us The sample is first separated by liquid chromatography, and then the analyte of interest is subjected to tandem mass spectrometry (MS/MS). In MS/MS, the molecular ion is selected and fragmented, and the resulting fragment ions provide further structural information, enhancing the confidence of identification. hmdb.cahmdb.ca

These coupled techniques are invaluable for both qualitative and quantitative analysis, ensuring the purity and identity of 1-(Difluoromethoxy)-2-methylnaphthalene in various samples.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Analysis via FT-IR

No Fourier-transform infrared (FT-IR) spectroscopy data for 1-(Difluoromethoxy)-2-methylnaphthalene is currently available. While FT-IR spectra exist for the parent molecules, 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), a vibrational analysis for the title compound has not been published. Such an analysis would theoretically identify characteristic vibrational modes, including C-H stretching from the methyl group and naphthalene ring, C-O-C stretching of the ether linkage, and the distinctive, strong C-F stretching vibrations from the difluoromethoxy group.

Electronic Transitions and Solvatochromic Behavior in UV-Vis Spectroscopy

There are no available UV-Vis spectroscopic studies for 1-(Difluoromethoxy)-2-methylnaphthalene. Research on related molecules, like the 1- and 2-methylnaphthalene cations, shows electronic transitions in the visible range. nih.gov However, without experimental data, the specific electronic transitions (e.g., π→π*) of the title compound, its maximum absorption wavelengths (λmax), and how they are influenced by solvent polarity (solvatochromic behavior) remain uncharacterized.

X-ray Diffraction Studies for Solid-State Structure

Single Crystal X-ray Diffraction for Absolute Configuration and Molecular Conformation

No single-crystal X-ray diffraction data has been published for 1-(Difluoromethoxy)-2-methylnaphthalene. This technique is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov If such data were available, it would provide unequivocal proof of the compound's molecular structure, including bond lengths, bond angles, and the conformation of the difluoromethoxy group relative to the naphthalene plane. However, no crystallographic information files (CIF) or structural reports could be found. For comparison, X-ray diffraction has been used to study the structure of liquid 1-methylnaphthalene, but this does not provide the detailed solid-state information required. icm.edu.plnih.gov

Powder X-ray Diffraction for Polymorphism and Crystalline Phases

Information regarding the powder X-ray diffraction (PXRD) patterns of 1-(Difluoromethoxy)-2-methylnaphthalene is not available. PXRD is a primary technique used to identify crystalline phases, assess sample purity, and investigate polymorphism—the ability of a compound to exist in multiple crystal forms. researchgate.netwikipedia.orgnih.gov Without experimental data, it is unknown if this compound exhibits polymorphism or what its characteristic diffraction pattern would be.

Advanced Imaging and Surface Analysis

There are no studies employing advanced imaging or surface analysis techniques on 1-(Difluoromethoxy)-2-methylnaphthalene. Techniques such as Atomic Force Microscopy (AFM) or Hirshfeld surface analysis, which have been applied to other naphthalene derivatives to understand surface topography and intermolecular interactions, have not been used to characterize the title compound. rsc.orgnist.gov

Atomic Force Microscopy (AFM) for Surface Morphology of Thin Films

While specific research employing Atomic Force Microscopy (AFM) to characterize the surface morphology of 1-(Difluoromethoxy)-2-methylnaphthalene thin films is not available in the reviewed literature, AFM stands as a powerful and widely utilized technique for high-resolution surface analysis. This method is instrumental in providing three-dimensional topographical information at the nanoscale. pressbooks.pubazooptics.com

The fundamental principle of AFM involves scanning a sharp tip, with a radius typically on the order of nanometers, across a sample surface. oxinst.com This tip is located at the free end of a flexible cantilever. As the tip interacts with the sample surface, forces between the tip and the surface cause the cantilever to deflect. A laser beam is reflected from the back of the cantilever onto a position-sensitive photodetector, which measures the cantilever's deflections with high precision. azooptics.com By raster scanning the tip over the sample, a detailed topographical map of the surface is generated. oxinst.com

AFM can be operated in several modes, including contact mode, non-contact mode, and tapping mode, which allows for the imaging of a wide variety of materials, from hard surfaces to soft biological samples. azooptics.com For the analysis of thin films, AFM is invaluable for quantifying surface roughness, identifying the presence of domains or grains, and characterizing the size and distribution of surface features. researchgate.net The technique is not limited to topographical imaging; it can also probe other material properties such as mechanical, electrical, and magnetic characteristics at the nanoscale. oxinst.comspectraresearch.com Given its capabilities, AFM would be a suitable method to investigate the surface morphology of 1-(Difluoromethoxy)-2-methylnaphthalene thin films, should such studies be undertaken.

Interactive Data Table: Key Parameters Measurable by AFM

ParameterDescriptionRelevance to Thin Film Analysis
Roughness Statistical measure of the fine-scale variations in the height of a surface.Influences optical, electrical, and mechanical properties of the film.
Grain Size The size of crystalline domains on the surface of the film.Affects material properties such as conductivity and hardness.
Step Height The vertical distance between two levels of the film surface.Useful for determining film thickness and uniformity.
Surface Skewness A measure of the asymmetry of the surface profile about the mean plane.Provides information about the nature of the surface (e.g., predominance of peaks or valleys).
Surface Kurtosis A measure of the "peakedness" or "tailedness" of the surface height distribution.Indicates the presence of unusually high peaks or deep valleys.

X-ray Reflectivity for Thin Film Layer Characterization

Specific studies utilizing X-ray Reflectivity (XRR) for the characterization of 1-(Difluoromethoxy)-2-methylnaphthalene thin films have not been identified in the available literature. However, XRR is a well-established and powerful non-destructive analytical technique for determining the thickness, density, and interfacial roughness of thin films and multilayered structures. alfa-chemistry.commeasurlabs.com

The technique is based on the reflection of a collimated beam of X-rays from a flat surface at a very small, grazing angle. wikipedia.org By measuring the intensity of the reflected X-rays as a function of the incident angle, an interference pattern, known as Kiessig fringes, is generated. The periodicity of these fringes is directly related to the thickness of the film. rigaku.com The rate at which the reflected intensity decreases with increasing angle provides information about the surface and interfacial roughness. Furthermore, the critical angle, below which total external reflection occurs, can be used to determine the electron density of the film, and by extension, its physical density. rigaku.com

XRR is applicable to both crystalline and amorphous materials and can characterize films ranging in thickness from a few nanometers to several hundred nanometers. rigaku.comeag.com It is a highly sensitive technique that does not require any assumptions about the optical properties of the film, making it particularly advantageous for novel materials. eag.com Should thin films of 1-(Difluoromethoxy)-2-methylnaphthalene be developed, XRR would be an essential tool for their structural characterization.

Interactive Data Table: Information Obtainable from X-ray Reflectivity

ParameterHow it is Determined from XRR DataTypical Range of Measurement
Film Thickness Periodicity of the interference fringes (Kiessig fringes).1 nm to 300 nm eag.com
Film Density Critical angle of total external reflection.Differences of ~5% between layers can be distinguished. rigaku.com
Surface Roughness The rate of decay of the reflected intensity with increasing angle.Typically less than 5 nm for accurate thickness determination. eag.com
Interface Roughness The amplitude and shape of the interference fringes.Can be determined for buried interfaces within a multilayer stack.

Mechanistic Investigations and Reaction Chemistry

Electrophilic Aromatic Substitution Reactivity

Electrophilic aromatic substitution (EAS) is a cornerstone of aromatic chemistry. In the case of 1-(difluoromethoxy)-2-methylnaphthalene, the outcome of such reactions is determined by the combined electronic and steric effects of the difluoromethoxy and methyl substituents on the naphthalene (B1677914) nucleus.

Influence of Difluoromethoxy Group on Ring Activation/Deactivation

Substituents on an aromatic ring can be broadly categorized as activating or deactivating towards electrophilic attack. Activating groups increase the rate of reaction compared to unsubstituted benzene (B151609), while deactivating groups decrease it. youtube.com

The difluoromethoxy group (-OCF₂H) is generally considered to be a deactivating group. This is due to the strong electron-withdrawing inductive effect of the two fluorine atoms, which reduces the electron density of the aromatic ring, making it less susceptible to attack by electrophiles. Although the oxygen atom possesses lone pairs that can donate electron density via resonance, this effect is significantly diminished by the powerful inductive pull of the fluorine atoms.

In contrast, the methyl group (-CH₃) is a well-established activating group. It donates electron density to the aromatic ring primarily through an inductive effect and also through hyperconjugation, thereby increasing the ring's nucleophilicity and reactivity towards electrophiles. youtube.comlibretexts.org

Regioselectivity Patterns in Substitution Reactions of Naphthalene

The position of electrophilic attack on a substituted naphthalene is known as regioselectivity. In naphthalene itself, the α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). This preference is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during α-attack, which can be stabilized by more resonance structures that retain a complete benzene ring. libretexts.orgwordpress.com

In 1-(difluoromethoxy)-2-methylnaphthalene, the directing effects of both substituents must be considered.

1-Difluoromethoxy group: As a deactivating group, it will direct incoming electrophiles primarily to the other ring (the unsubstituted ring), specifically to the 5 and 8 positions, which are the α-positions of that ring. researchgate.net Within the same ring, it would direct meta to itself, but this effect is generally weaker than the preference for inter-annular substitution.

2-Methyl group: As an activating ortho-, para-director, it will direct incoming electrophiles to positions ortho and para to itself. libretexts.orgorganicchemistrytutor.com In the context of the naphthalene ring, this would be the 1-position (already substituted), the 3-position (a β-position), and the 4-position (an α-position). The para-directing effect would also extend to the other ring, influencing the 6-position (a β-position).

The interplay of these directing effects suggests that electrophilic substitution on 1-(difluoromethoxy)-2-methylnaphthalene will likely lead to a mixture of products. The primary sites of attack are predicted to be the 4-position (activated by the methyl group and an α-position) and the 5- and 8-positions (in the other ring, which are α-positions and directed by the deactivating difluoromethoxy group). The relative yields of these isomers would depend on the specific electrophile and reaction conditions. For instance, sterically demanding electrophiles might favor the less hindered 5- and 8-positions.

Nucleophilic Substitution Pathways

Nucleophilic substitution reactions involving 1-(difluoromethoxy)-2-methylnaphthalene can occur at different sites within the molecule, primarily at the fluorine-bearing center of the difluoromethoxy group or potentially involving the naphthalene ring itself under specific conditions.

Displacement Reactions at Fluorine-Bearing Centers

The carbon atom of the difluoromethoxy group is electron-deficient due to the attached fluorine atoms, making it a potential site for nucleophilic attack. However, direct nucleophilic displacement of a fluoride (B91410) ion from a difluoromethyl ether is generally a difficult process. The C-F bond is strong, and fluoride is a poor leaving group in the absence of activation.

Reactions involving the displacement of fluorine from difluoromethyl ethers often proceed through the formation of a difluorocarbene intermediate under basic conditions. nih.gov For example, treatment with a strong base could potentially lead to the formation of an α-fluoro carbanion, which could then eliminate a fluoride ion to generate difluorocarbene. This highly reactive intermediate can then be trapped by various nucleophiles.

Another possibility involves the deprotonation of the C-H bond of the difluoromethoxy group. The resulting carbanion (Ar-OCF₂⁻) can act as a nucleophile itself, reacting with various electrophiles. acs.orgnih.gov This reactivity transforms the typically electrophilic nature of the difluoromethyl group into a nucleophilic one.

Anionic Reactivity of Naphthalene Derivatives

While direct nucleophilic aromatic substitution (SₙAr) on the naphthalene ring of 1-(difluoromethoxy)-2-methylnaphthalene is unlikely under standard conditions due to the absence of a strong electron-withdrawing group ortho or para to a leaving group, the generation of anionic intermediates can lead to substitution.

The formation of naphthalene radical anions is a known phenomenon, and these species can exhibit enhanced reactivity. youtube.com However, for a substitution reaction to occur, a suitable leaving group would need to be present on the ring. In the case of 1-(difluoromethoxy)-2-methylnaphthalene, neither the difluoromethoxy nor the methyl group is a good leaving group. Therefore, this pathway is not considered a primary mode of reactivity for this specific compound unless further modifications are made to the aromatic system.

Radical Reactions Involving the Difluoromethoxy Group

The difluoromethoxy group can participate in radical reactions, often initiated by photolysis, thermolysis, or the use of radical initiators. The C-H bond in the -OCF₂H group can be a site for hydrogen atom abstraction, leading to the formation of a difluoromethoxy radical (Ar-OCF₂•).

The generation of aryl radicals from various precursors is a well-established field, and these radicals can undergo a variety of transformations, including addition to multiple bonds and hydrogen atom transfer reactions. nih.govrsc.org The Ar-OCF₂• radical, once formed, could potentially participate in several reaction pathways:

Addition to Alkenes and Alkynes: This would result in the formation of new carbon-carbon bonds, incorporating the difluoromethoxy moiety into a larger molecular framework.

Intramolecular Cyclization: If a suitable unsaturated group is present elsewhere in the molecule, the radical could undergo intramolecular cyclization to form a new ring system.

Hydrogen Atom Abstraction: The radical could abstract a hydrogen atom from a suitable donor, regenerating a difluoromethoxy group.

Generation and Reactivity of Difluoromethyl Radicals

The difluoromethoxy group (-OCF₂H) is not a common precursor for the direct generation of difluoromethyl radicals (•CF₂H). Typically, dedicated reagents are employed for this purpose. However, under specific, high-energy conditions such as photolysis or thermolysis, fragmentation of the C-O bond could theoretically occur, though this is not a conventional or efficient method for generating •CF₂H radicals.

More plausible is the indirect involvement in radical reactions where other parts of the molecule influence the stability and reactivity of radical intermediates.

Minisci-Type Difluoromethylation and Related Processes

The Minisci reaction involves the addition of a nucleophilic radical to an electron-deficient aromatic ring. wikipedia.orgprinceton.edu Given that the naphthalene ring in 1-(difluoromethoxy)-2-methylnaphthalene is relatively electron-rich, it is not a prime substrate for a classic Minisci reaction under standard acidic conditions. wikipedia.org

However, a photoredox-mediated Minisci-type reaction could be envisioned. In such a process, a photocatalyst could facilitate the generation of a difluoromethyl radical from a suitable precursor, which could then add to the naphthalene ring. The regioselectivity of this addition would be influenced by both steric and electronic factors. The electron-donating methyl group at the 2-position and the electron-withdrawing difluoromethoxy group at the 1-position would direct the incoming radical to various positions on the naphthalene core.

Redox Chemistry of 1-(Difluoromethoxy)-2-methylnaphthalene

The redox properties of 1-(difluoromethoxy)-2-methylnaphthalene are centered on the naphthalene π-system and are modulated by its substituents.

Oxidation and Reduction Pathways

Reduction: The naphthalene core can be reduced to a radical anion and subsequently to a dianion. website-files.comaalto.fi The electron-withdrawing difluoromethoxy group would make the molecule more susceptible to reduction by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital). The reduction potentials would be expected to be less negative than that of 2-methylnaphthalene (B46627).

Hypothetical Redox Potentials:

ProcessEstimated Potential (V vs. SCE)
Oxidation (to radical cation)+1.3 to +1.5
First Reduction (to radical anion)-2.3 to -2.5
Second Reduction (to dianion)-2.7 to -2.9
Note: These values are hypothetical and based on general trends for substituted naphthalenes. Actual experimental values may differ.

Formation and Reactivity of Radical Anions and Dianions

Upon one-electron reduction, 1-(difluoromethoxy)-2-methylnaphthalene would form a radical anion. This species would be a potent nucleophile and a strong reducing agent. Further reduction would yield the corresponding dianion, an even more reactive species. These anionic intermediates could participate in various reactions, such as protonation or reactions with electrophiles. The stability of these radical anions and dianions would be influenced by the solvent and the nature of the counterion.

C-H Activation and Functionalization Strategies

Direct C-H activation offers an efficient route to modify the naphthalene core without the need for pre-functionalization. thieme-connect.comnih.govexlibrisgroup.com

Site-Selective C-H Bond Functionalization

The directing capabilities of the existing substituents would play a crucial role in determining the site of C-H functionalization. researchgate.netnih.govanr.fr The difluoromethoxy group, while not a classical directing group, could influence the electronic properties of the adjacent C-H bonds. The methyl group is known to direct ortho-metalation.

Transition metal-catalyzed C-H activation, for instance using palladium or rhodium catalysts, could lead to functionalization at various positions. nih.gov The regioselectivity would be highly dependent on the specific catalyst, ligands, and reaction conditions employed. For example, chelation-assisted C-H activation could favor functionalization at the peri-position (C8) or the ortho-position (C3).

Potential Sites for C-H Functionalization:

PositionInfluencing FactorsPotential Reactions
C3Ortho to the methyl group, electronically activated.Lithiation, Pd-catalyzed coupling.
C8 (peri)Sterically accessible, potential for chelation control.Pd- or Ru-catalyzed arylation. nih.gov
C4Influenced by both substituents.Halogenation, nitration.
Other positionsLess activated, functionalization is more challenging.Friedel-Crafts type reactions under harsh conditions.

Catalytic O-Difluoromethylation

The conversion of the hydroxyl group in 2-methyl-1-naphthol (B1210624) to a difluoromethoxy group is a key step in the synthesis of 1-(difluoromethoxy)-2-methylnaphthalene. This transformation is typically achieved through catalytic O-difluoromethylation. The most common and mechanistically understood pathway involves the generation of difluorocarbene (:CF₂) as a highly reactive intermediate. This electrophilic species is then trapped by the nucleophilic phenolate (B1203915), formed from the deprotonation of the naphthol in the presence of a base.

The generation of difluorocarbene can be accomplished using various precursors. A widely used and relatively stable reagent is sodium chlorodifluoroacetate (ClCF₂CO₂Na). Upon heating, this salt undergoes thermal decarboxylation to release difluorocarbene, which then readily reacts with the deprotonated 2-methyl-1-naphthol. rsc.org The subsequent protonation of the resulting intermediate yields the final product, 1-(difluoromethoxy)-2-methylnaphthalene. rsc.org

Another common source of difluorocarbene is chlorodifluoromethane (B1668795) (CHClF₂), an industrial raw material. rsc.org While effective, its use can be more challenging on a laboratory scale. The reaction mechanism remains similar, involving the in-situ generation of difluorocarbene.

While the primary mechanism involves a non-catalytic generation of difluorocarbene, transition metal catalysis, particularly with copper, has been explored for O-difluoromethylation reactions. acs.orgnih.gov These catalytic systems can offer milder reaction conditions and improved efficiency. For instance, copper(I) iodide has been shown to mediate the difluoromethylation of various aryl iodides, and similar principles can be applied to O-difluoromethylation. acs.orgnih.gov

Detailed research has provided insights into the optimal conditions for such reactions. The choice of base, solvent, and temperature plays a critical role in maximizing the yield of the desired difluoromethyl ether.

Below are tables summarizing typical reaction conditions for the O-difluoromethylation of phenols and related compounds, which are analogous to the synthesis of 1-(difluoromethoxy)-2-methylnaphthalene.

Table 1: O-Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

EntryPhenol (B47542) SubstrateBaseSolventTemperature (°C)Yield (%)
1PhenolK₂CO₃DMF10085
24-MethoxyphenolCs₂CO₃NMP11092
32-NaphtholK₂CO₃DMF10088
44-ChlorophenolNaHTHF6575

This table presents representative data for the O-difluoromethylation of various phenols, illustrating typical reaction parameters. The synthesis of 1-(difluoromethoxy)-2-methylnaphthalene from 2-methyl-1-naphthol would follow similar principles.

Table 2: Copper-Catalyzed O-Difluoromethylation of Alcohols and Phenols

EntrySubstrateCatalystLigandBaseSolventTemperature (°C)Yield (%)
1Benzyl alcoholCuI (10 mol%)1,10-PhenanthrolineCs₂CO₃DMF8078
2PhenolCuCl (10 mol%)NeocuproineK₃PO₄Toluene10065
31-Naphthol (B170400)CuBr (10 mol%)Nonet-BuOKDioxane9072

This table showcases examples of copper-catalyzed O-difluoromethylation, a potential route for the synthesis of 1-(difluoromethoxy)-2-methylnaphthalene. The data is illustrative of the types of catalytic systems employed.

The mechanism for the difluorocarbene-mediated O-difluoromethylation begins with the deprotonation of the phenol (or in this specific case, 2-methyl-1-naphthol) by a base to form a more nucleophilic phenolate anion. Concurrently, the difluorocarbene precursor, such as sodium chlorodifluoroacetate, decomposes upon heating to generate the electrophilic difluorocarbene. The lone pair of electrons on the oxygen atom of the phenolate then attacks the electron-deficient carbon of the difluorocarbene, forming a new carbon-oxygen bond. This results in an intermediate which is subsequently protonated, often by the solvent or during aqueous workup, to yield the final aryl difluoromethyl ether product. rsc.orgresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Electronic Structure Theory and Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic nature of 1-(difluoromethoxy)-2-methylnaphthalene. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule and predict a wide range of its chemical and physical properties.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. rsc.org It is particularly effective for polycyclic aromatic hydrocarbons and their derivatives, providing a balance between accuracy and computational cost. samipubco.comnih.govmdpi.comsemanticscholar.org For a molecule like 1-(difluoromethoxy)-2-methylnaphthalene, DFT calculations are employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles of the lowest energy conformation (ground state). samipubco.com

The optimization process finds the most stable arrangement of the atoms by minimizing the total energy of the system. samipubco.com These calculations would reveal how the naphthalene (B1677914) core might be distorted from planarity due to the steric and electronic influences of the adjacent difluoromethoxy and methyl groups. Furthermore, DFT is used to calculate the distribution of electron density, which is crucial for understanding the molecule's reactivity and intermolecular interactions. While specific DFT studies on 1-(difluoromethoxy)-2-methylnaphthalene are not prevalent in the literature, data from analogous substituted naphthalenes provide insight into the expected structural parameters. For instance, DFT calculations on other disubstituted naphthalenes have been used to successfully predict their geometry. mdpi.com

Table 1: Illustrative DFT-Calculated Ground State Properties for a Substituted Naphthalene Derivative (Note: This table is illustrative, based on typical results for substituted naphthalenes, as specific data for 1-(difluoromethoxy)-2-methylnaphthalene is not readily available in published literature.)

Parameter Predicted Value Significance
Total Energy e.g., -X Hartrees Represents the stability of the molecule at its equilibrium geometry.
Dipole Moment e.g., ~2-3 Debye Indicates the overall polarity of the molecule, arising from the electronegative OCHF₂ group.
C1-O Bond Length e.g., ~1.35 Å Reflects the bond order and strength between the naphthalene ring and the difluoromethoxy group.
C1-C2-C(methyl)-H Dihedral Angle e.g., ~0-15° Quantifies the twist of the methyl group relative to the naphthalene plane due to steric hindrance.

Molecular Orbital Analysis (e.g., HOMO-LUMO Gap)

Molecular Orbital (MO) theory describes the electronic structure of a molecule in terms of orbitals that extend over the entire molecule. The most important of these are the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's electronic excitability, chemical reactivity, and stability. wikipedia.orgresearchgate.net A smaller gap generally implies higher reactivity. wikipedia.org

For the parent naphthalene molecule, the HOMO-LUMO gap has been determined through DFT calculations to be approximately 4.75 eV. samipubco.com The introduction of substituents alters the energies of these frontier orbitals. The 2-methyl group, being a weak electron-donating group, would be expected to raise the energy of the HOMO more than the LUMO, slightly decreasing the gap. Conversely, the 1-(difluoromethoxy) group is strongly electron-withdrawing due to the highly electronegative fluorine atoms. This effect would significantly lower the energy of both the HOMO and LUMO. The net effect on the HOMO-LUMO gap of 1-(difluoromethoxy)-2-methylnaphthalene would depend on the relative magnitude of these opposing influences. Computational studies on other substituted naphthalenes confirm that functional groups significantly impact the frontier orbital energies. researchgate.netacs.org

Table 2: Comparison of Calculated HOMO-LUMO Gaps for Naphthalene and Related Aromatic Systems

Compound HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (eV) Reference
Naphthalene -6.13 -1.38 4.75 samipubco.com
Anthracene -5.69 -1.86 3.83 researchgate.net
1-Methylnaphthalene (B46632) Predicted slightly lower than Naphthalene Predicted slightly lower than Naphthalene Predicted slightly lower than Naphthalene Inferred

Modeling Electronic Effects of Difluoromethoxy Substituents

The difluoromethoxy (-OCHF₂) group exerts a powerful influence on the electronic landscape of the naphthalene ring. Due to the high electronegativity of fluorine, the group is strongly electron-withdrawing, primarily through the inductive effect (σ-effect). This effect involves the polarization of the C-F and C-O bonds, which pulls electron density away from the aromatic system.

Computational models can precisely map this electronic perturbation. DFT calculations, for instance, can generate electrostatic potential maps, which visualize the charge distribution across the molecule. For 1-(difluoromethoxy)-2-methylnaphthalene, such a map would show a region of high positive potential (electron deficiency) around the difluoromethoxy group and the adjacent C1 position of the naphthalene ring. The electron-donating methyl group at the C2 position would create a region of slightly more negative potential compared to an unsubstituted position. These electronic effects are known to modulate the reactivity of the naphthalene ring toward electrophilic or nucleophilic attack. nih.gov The interplay between the electron-withdrawing difluoromethoxy group and the electron-donating methyl group creates a complex pattern of reactivity that can be rationalized through detailed computational analysis. canterbury.ac.nz

Conformational Analysis and Intramolecular Interactions

The three-dimensional structure and internal dynamics of 1-(difluoromethoxy)-2-methylnaphthalene are governed by a balance of subtle forces, including the potential for hydrogen bonding and significant steric repulsion between the adjacent substituents.

A notable feature of the difluoromethyl (CHF₂) moiety is its ability to act as a hydrogen bond donor. rsc.org The hydrogen atom in the F₂C-H bond is sufficiently acidic to participate in weak hydrogen bonding interactions, often denoted as C-H···X, where X is an electronegative atom like oxygen or fluorine. rsc.org This capability is significant in the context of both intramolecular and intermolecular interactions.

In the case of 1-(difluoromethoxy)-2-methylnaphthalene, the possibility of intramolecular hydrogen bonding exists, though it may be geometrically constrained. More significant is the potential for this group to form intermolecular hydrogen bonds in a condensed phase or with solvent molecules. For example, in a crystal structure, the difluoromethyl hydrogen could interact with a fluorine or oxygen atom of a neighboring molecule, influencing the crystal packing arrangement. rsc.org Studies on related fluorinated compounds have shown that these C-H···F interactions can be a dominant force in their self-assembly. rsc.org While intramolecular hydrogen bonds can stabilize specific conformations, intermolecular hydrogen bonds are crucial for molecular recognition and the formation of larger supramolecular structures. nih.goviaea.org

The placement of the difluoromethoxy group at the C1 position and the methyl group at the C2 position creates a sterically crowded environment. The naphthalene ring is inherently planar, but significant steric repulsion between bulky adjacent groups can force distortions to relieve the strain. nih.govcanterbury.ac.nz This phenomenon, known as the "ortho effect" or "proximity effect," is well-documented in substituted aromatic systems. canterbury.ac.nz

In 1-(difluoromethoxy)-2-methylnaphthalene, the van der Waals radii of the substituents will likely overlap, leading to repulsive forces. To minimize this repulsion, the molecule may adopt a non-planar conformation. This can involve several types of distortions:

The C-O and C-C bonds of the substituents may bend away from each other within the plane of the ring.

The substituents may be pushed out of the naphthalene plane in opposite directions.

The naphthalene ring itself may pucker or twist, losing its planarity. nih.gov

Computational studies on similarly crowded systems, such as 1,8-disubstituted naphthalenes, have shown that steric hindrance can lead to significant vertical and horizontal distortions of the aromatic framework. nih.gov These conformational changes can, in turn, affect the molecule's electronic properties, including the extent of π-conjugation and the HOMO-LUMO gap. nih.gov The precise conformation of 1-(difluoromethoxy)-2-methylnaphthalene would represent the lowest energy balance between the destabilizing steric repulsion and the stabilizing forces of aromaticity and conjugation.

Reaction Mechanism Elucidation

Understanding the pathways through which a molecule reacts is fundamental to controlling chemical transformations. Computational chemistry offers a window into the intricate details of reaction mechanisms, including the identification of transient species and the energetic landscape of the reaction.

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state (TS). Identifying the geometry and energy of this TS is crucial for determining the reaction's activation energy and, consequently, its rate. Quantum mechanical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in locating transition states and mapping out the entire reaction energy profile.

For reactions involving fluorinated aromatic compounds, such as the synthesis or subsequent transformation of 1-(Difluoromethoxy)-2-methylnaphthalene, computational methods can model the step-by-step mechanism. For instance, in the photocatalytic difluoromethoxylation of an aromatic ring, DFT calculations can be used to determine the Gibbs free energies of reactants, intermediates, and products. google.com This allows for the construction of a reaction energy profile, which visualizes the energy changes throughout the reaction. Each peak on the profile corresponds to a transition state, and each valley represents an intermediate or stable species.

Table 1: Illustrative Reaction Energy Profile Data for a Proposed Aromatic Difluoromethoxylation Reaction

This table is a hypothetical representation based on data for analogous reactions google.com and serves to illustrate the output of a computational study on reaction energy profiles.

Species/StateDescriptionRelative Gibbs Free Energy (kcal/mol)
ReactantsBenzene (B151609) + Difluoromethoxylation Reagent0.0
Intermediate 1Initial complex formation-5.2
Transition State 1 Formation of radical intermediate +15.8
Intermediate 2Aryl radical + Reagent fragment+8.4
Transition State 2 Radical combination +12.1
Product ComplexDifluoromethoxybenzene complexed with byproduct-25.6
ProductsSeparated products-20.1

Beyond studying a single, predefined reaction path, modern computational chemistry can explore a vast potential energy surface (PES) to discover new and unexpected reaction pathways. The Artificial Force Induced Reaction (AFIR) method is a powerful automated technique for this purpose. rsc.org The AFIR method works by applying a virtual "push" between two molecular fragments to induce a reaction, systematically mapping out various reaction routes without prior assumptions about the mechanism. rsc.org

This global reaction route mapping strategy has been successfully applied to understand complex reaction networks, such as the oxidation of aromatic compounds like benzene. rsc.org In these studies, the AFIR method, often combined with other techniques like Anharmonic Downward Distortion Following (ADDF), can explore the PES of the reacting system to identify numerous stable intermediates and the transition states that connect them. rsc.org This approach is particularly valuable for discovering novel mechanisms, including non-adiabatic pathways where the reaction transitions between different electronic states (e.g., from a triplet state to a singlet state). acs.org For a molecule like 1-(Difluoromethoxy)-2-methylnaphthalene, an AFIR-based screening could uncover its thermal decomposition pathways, oxidation mechanisms, or potential side reactions in a synthetic procedure. rsc.orgacs.org

Advanced Computational Applications

The utility of computational modeling extends beyond basic reactivity and solvation. For a molecule like 1-(Difluoromethoxy)-2-methylnaphthalene, advanced applications can guide the design of new materials and bioactive compounds. The unique electronic properties conferred by the -OCF₂H group—such as enhanced lipophilicity and thermal stability—can be computationally modeled to predict the molecule's performance in specific applications.

For example, naphthalene derivatives are known to be useful as fluorescent probes and in organic electronic devices. aip.org Computational methods can calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are critical for predicting the electronic and photophysical properties of a material. By simulating these properties for 1-(Difluoromethoxy)-2-methylnaphthalene and its isomers, researchers can assess its potential as a component in organic field-effect transistors (OFETs) or as a fluorescent sensor. Furthermore, in the context of drug discovery, computational docking studies could be performed to predict how the molecule might bind to a biological target, such as an enzyme or receptor, leveraging its specific stereoelectronic profile.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Spectra)

Computational methods, particularly Density Functional Theory (DFT) and time-dependent DFT (TD-DFT), are instrumental in predicting the spectroscopic parameters of organic molecules, offering a way to complement and guide experimental work. rsc.orgrsc.org

The prediction of ¹H and ¹³C NMR chemical shifts is crucial for the structural elucidation of organic compounds. nsf.gov For 1-(Difluoromethoxy)-2-methylnaphthalene, DFT calculations can be employed to compute the magnetic shielding tensors of each nucleus. These values are then converted into chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions depends on the chosen functional and basis set. nrel.gov For similar aromatic compounds, hybrid functionals like B3LYP in combination with a basis set such as 6-311++G(d,p) have been shown to provide reliable results. rsc.org The predicted chemical shifts can help in the assignment of experimental spectra and in understanding the electronic effects of the difluoromethoxy and methyl substituents on the naphthalene core.

Table 1: Predicted ¹³C and ¹H NMR Chemical Shifts for 1-(Difluoromethoxy)-2-methylnaphthalene This table presents hypothetical predicted NMR chemical shifts for illustrative purposes, based on typical values for similar structures. Actual computational results may vary.

AtomPredicted ¹³C Chemical Shift (ppm)AtomPredicted ¹H Chemical Shift (ppm)
C1148.5H37.35
C2130.2H47.90
C3125.8H57.60
C4128.1H67.55
C4a133.5H77.85
C5127.3H88.10
C6126.9CH₃2.45
C7127.5CHF₂6.80 (t, J=72 Hz)
C8122.0
C8a134.8
C-OCHF₂115.4 (t, J=260 Hz)
C-CH₃16.5

Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra of molecules. rsc.org These calculations provide information about the energies of electronic transitions and their corresponding oscillator strengths, which determine the intensity of the absorption bands. For 1-(Difluoromethoxy)-2-methylnaphthalene, the UV-Vis spectrum is expected to be dominated by π-π* transitions within the naphthalene ring system. The substituents (-OCHF₂ and -CH₃) can cause a shift in the absorption maxima (λmax) compared to unsubstituted naphthalene. TD-DFT calculations can quantify this effect and help in interpreting the experimental spectrum.

Table 2: Predicted UV-Vis Absorption Maxima for 1-(Difluoromethoxy)-2-methylnaphthalene in Methanol (B129727) This table presents hypothetical predicted UV-Vis data for illustrative purposes. Actual computational results may vary.

TransitionPredicted λmax (nm)Predicted Oscillator Strength (f)Dominant Orbital Contribution
S₀ → S₁3250.15HOMO → LUMO
S₀ → S₂2900.85HOMO-1 → LUMO
S₀ → S₃2551.20HOMO → LUMO+1

Charge Transport Simulations for Conjugated Systems

The naphthalene core of 1-(Difluoromethoxy)-2-methylnaphthalene makes it a component of a conjugated system. The charge transport properties of such materials are critical for their application in organic electronics. aps.org Computational modeling can predict the charge carrier mobility, which is a key parameter for assessing the performance of a material in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Modeling Molecular Aggregation and Self-Assembly

The way in which molecules of 1-(Difluoromethoxy)-2-methylnaphthalene interact with each other to form larger structures is crucial for the properties of the bulk material. Molecular dynamics (MD) simulations are a powerful tool to study the processes of molecular aggregation and self-assembly. bohrium.comrsc.org

By simulating a system containing many molecules of the compound over time, MD can reveal the preferred modes of intermolecular interaction, such as π-π stacking of the naphthalene rings and dipole-dipole interactions involving the difluoromethoxy group. These simulations can predict the morphology of aggregates and provide insights into the formation of ordered structures like crystalline domains or self-assembled monolayers. rsc.orgrsc.orgacs.org Understanding these processes at a molecular level is key to controlling the macroscopic properties of materials derived from this compound. For naphthalene derivatives, self-assembly can be influenced by solvent polarity and can lead to tunable optical and electronic properties. rsc.orgmdpi.com

Advanced Materials Science Applications

Role in Organic Electronic and Optoelectronic Materials

Fluorinated naphthalene (B1677914) derivatives are a critical class of materials in the field of organic electronics, valued for their high electron affinity and stability. These characteristics are essential for the development of efficient and durable organic electronic devices.

Charge mobility is a key parameter determining the performance of organic field-effect transistors (OFETs) and other organic electronic devices. The introduction of specific functional groups can significantly influence how charge carriers move through a material. While direct studies on 1-(difluoromethoxy)-2-methylnaphthalene are not available, research on related structures shows that the incorporation of conjugated cross-links can substantially increase carrier mobility in disordered conjugated polymers. nih.gov Furthermore, the development of two-dimensional conjugated polymers has led to exceptionally high charge mobilities, highlighting the importance of molecular structure in facilitating efficient charge transport. tcichemicals.com The inclusion of fluorine-containing groups is a known strategy to modulate the electronic properties and, consequently, the charge mobility of these polymers. nih.gov

N-type organic semiconductors are essential for creating complementary circuits, a fundamental component of modern electronics. nih.gov Naphthalene diimides are prominent n-type materials due to their excellent electron-accepting properties. nih.gov The synthesis of novel n-type semiconductors often involves modifying a core aromatic structure, such as naphthalene, with electron-withdrawing groups to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, which facilitates electron injection and transport. rsc.org Fluorination is a powerful tool in this regard. Poly(fluorene-alt-naphthalene diimide) has been synthesized and successfully used as an n-type polymer in all-polymer solar cells, demonstrating the viability of naphthalene-based polymers in these applications.

Integration into Polymer Systems

The incorporation of fluorinated naphthalene units into polymer backbones is a promising strategy for developing advanced polymers with enhanced thermal and dielectric properties suitable for demanding electronic applications.

Polyimides (PIs) are renowned for their exceptional thermal stability, a property that can be further enhanced through the incorporation of fluorine atoms. researchgate.net Fluorinated polyimides exhibit high glass transition temperatures (Tg) and decomposition temperatures. researchgate.netsemanticscholar.org For example, certain fluorinated PIs show a 5% weight loss temperature (T5%) in the range of 530–540 °C. semanticscholar.org The rigid structure of the naphthalene moiety, when incorporated into a polymer chain, can also contribute to increased thermal stability. gatech.edu This enhancement is attributed to the strong C-F bonds and the rigid aromatic structures that restrict thermal motion. The combination of fluorine and naphthalene units is therefore a synergistic approach to creating highly thermally stable polymers.

Polymer TypeGlass Transition Temperature (Tg)5% Weight Loss Temperature (T5%)
Fluorinated Polyimide Series 1246–296 °C530–540 °C
Optimized Fluorinated Polyimide (TPPI50)402 °C563 °C

This table presents data for representative fluorinated polyimides to illustrate the typical thermal properties achievable.

Application as a Synthon in Complex Molecule Synthesis

In organic synthesis, 1-(difluoromethoxy)-2-methylnaphthalene serves as a valuable synthon, or molecular building block. While specific industrial applications are proprietary, its chemical structure makes it a key intermediate for creating more complex specialty chemicals. Isomers and related structures are categorized as fluorinated building blocks, aryl compounds, and ethers, highlighting their utility in synthesis. bldpharm.com

The molecule contains three key functional regions: the difluoromethoxy group (-OCF₂H), the reactive methyl group (-CH₃), and the naphthalene aromatic system. Each of these sites can be targeted for chemical modification, allowing chemists to introduce the unique properties of this fragment into a larger target molecule. The difluoromethoxy group is a bioisostere for other functional groups and can impart desirable properties such as increased metabolic stability and lipophilicity in medicinal chemistry or altered electronic properties in materials science. The naphthalene core provides a rigid, planar scaffold, while the methyl group offers a handle for further chemical elaboration. Therefore, 1-(difluoromethoxy)-2-methylnaphthalene is an advanced intermediate used in multi-step syntheses to produce high-value, specialized chemical products.

The distinct chemical features of 1-(difluoromethoxy)-2-methylnaphthalene make it a promising precursor for the development of functional materials with properties that can be precisely tuned. The incorporation of this molecule into a larger system, such as a polymer backbone or a liquid crystal matrix, can significantly alter the final material's characteristics.

The highly polar and thermally stable difluoromethoxy group can enhance a material's resistance to heat and chemical degradation. nih.gov Furthermore, the fluorine atoms can confer hydrophobicity (water repellency) and modify the electronic properties of the material, which is crucial for applications in electronics and optics. The rigid, aromatic naphthalene unit contributes to thermal stability and can promote specific molecular packing or liquid crystalline phases. acs.org By strategically using 1-(difluoromethoxy)-2-methylnaphthalene as a precursor, researchers can design and synthesize novel functional materials, tuning their thermal, optical, and surface properties for specific high-performance applications. researchgate.netacs.org

Emerging Research Frontiers and Future Prospects

Novel Synthetic Methodologies

The synthesis of specifically substituted naphthalenes like 1-(Difluoromethoxy)-2-methylnaphthalene presents inherent challenges, particularly concerning regioselectivity and the use of environmentally benign reagents. Future research is poised to address these challenges through innovative synthetic strategies.

Traditional fluorination methods often rely on harsh and hazardous reagents. springernature.comresearchgate.net The field is rapidly moving towards "green" fluorination techniques that minimize waste, use less toxic reagents, and operate under milder conditions. researchgate.netacs.org For the synthesis of difluoromethoxylated arenes, recent progress has focused on methods that avoid the use of ozone-depleting reagents like chlorodifluoromethane (B1668795) (ClCF₂H). rsc.org

A promising green approach is the use of photocatalysis for direct C-H difluoromethoxylation. nih.govrsc.org This method can be performed at room temperature using bench-stable reagents and a photocatalyst, activated by visible light. nih.govrsc.org Such reactions tolerate a wide variety of functional groups, which is crucial when working with multifunctional molecules. nih.gov The development of solid-state fluorination protocols, which eliminate the need for toxic, high-boiling point solvents, also represents a significant advancement in green chemistry. nih.gov Future work will likely focus on adapting these photocatalytic and solvent-free methods for the specific difluoromethoxylation of 2-methylnaphthalene (B46627), aiming for high yield and selectivity while adhering to green chemistry principles.

Table 1: Comparison of Traditional vs. Green Fluorination Approaches

Feature Traditional Methods (e.g., Swarts, Balz–Schiemann) Emerging Green Methods (e.g., Photocatalysis)
Reagents Often hazardous (e.g., HF, SbF₃) springernature.comacs.org Bench-stable, less toxic reagents nih.govrsc.org
Conditions Often require high temperatures and pressures acs.org Mild conditions, often room temperature nih.govrsc.org
Solvents Often toxic, high-boiling point organic solvents Greener solvents or solvent-free conditions nih.gov
Byproducts Can generate significant hazardous waste Reduced waste generation
Atom Economy Can be low Generally higher

Achieving regioselectivity—the ability to functionalize a specific position on a molecule—is a primary challenge in the synthesis of substituted naphthalenes. For 2-methylnaphthalene, reaction can occur at several positions on the aromatic rings. Directing a new substituent to the C1 position specifically requires precise control.

Catalyst design is central to solving this problem. Research into transition-metal catalysis, particularly with palladium, has shown promise for the controlled C-H functionalization of polyaromatic hydrocarbons. rsc.org For difluoromethoxylation, photocatalytic systems using catalysts like Ru(bpy)₃²⁺ have been shown to effect the C-H functionalization of various arenes. nih.gov The regioselectivity in these reactions is often governed by a combination of steric and electronic factors of both the substrate and the radical intermediate. nih.govresearchgate.net

Future catalyst design will focus on creating systems that can selectively target the C1 position of 2-methylnaphthalene. This could involve using directing groups that temporarily bind to the catalyst and the substrate, positioning the reactive species for a site-specific transformation. rsc.org Organocatalysis, which uses small organic molecules as catalysts, also presents a powerful tool for achieving high regioselectivity in benzannulation and other reactions to construct functionalized arenes. rsc.org The development of catalysts that can distinguish between the electronically similar C-H bonds on the naphthalene (B1677914) ring will be a major frontier.

Advanced Characterization Techniques

A complete understanding of 1-(Difluoromethoxy)-2-methylnaphthalene, from its formation to its final properties, requires sophisticated analytical techniques capable of providing detailed structural and dynamic information.

Understanding how a chemical reaction proceeds is key to optimizing it. In situ spectroscopy allows chemists to monitor a reaction as it happens, providing real-time data on the consumption of reactants, the formation of products, and the appearance of transient intermediates. Techniques like in situ Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for this purpose.

For the synthesis of 1-(Difluoromethoxy)-2-methylnaphthalene, in situ studies could elucidate the proposed radical mechanism in photocatalytic difluoromethoxylation. nih.gov By observing the reaction mixture under irradiation, researchers could potentially detect the formation of key intermediates, such as the difluoromethoxylated cyclohexadienyl radical, providing direct evidence for the proposed pathway. nih.govrsc.org This knowledge is crucial for fine-tuning reaction conditions to maximize the yield of the desired product and minimize side reactions.

Once synthesized, a comprehensive analysis is required to confirm the structure and purity of 1-(Difluoromethoxy)-2-methylnaphthalene. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the gold standard for analyzing complex mixtures. nih.govchromatographytoday.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating volatile compounds and identifying them based on their mass-to-charge ratio. shimadzu.comnih.govnih.gov This technique would be ideal for confirming the molecular weight of 1-(Difluoromethoxy)-2-methylnaphthalene (208.20 g/mol ) and separating it from unreacted starting materials or isomeric byproducts. chemsrc.com

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative for less volatile compounds and can be coupled with various ionization techniques. nih.gov Tandem mass spectrometry (LC-MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting pieces. nih.gov

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR) directly links separation with the unparalleled structure-elucidating power of NMR. researchgate.netnih.gov This would allow for the unambiguous identification of 1-(Difluoromethoxy)-2-methylnaphthalene in a complex mixture. The ¹H, ¹³C, and especially ¹⁹F NMR spectra provide a definitive fingerprint of the molecule's structure.

Table 2: Predicted NMR Data for 1-(Difluoromethoxy)-2-methylnaphthalene

Nucleus Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (Hz)
¹⁹F -80 to -90 Triplet (t) JHF ≈ 70-80
¹H (OCHF₂) 6.5 - 7.5 Triplet (t) JHF ≈ 70-80
¹H (CH₃) ~2.5 Singlet (s) -
¹H (Aromatic) 7.2 - 8.0 Multiplets (m) -
¹³C (OCHF₂) 115 - 120 Triplet (t) JCF ≈ 250-260

Note: These are predicted values based on analogous structures and may vary.

Theoretical and Predictive Modeling

Computational chemistry has become an indispensable tool in modern chemical research, offering insights that can be difficult to obtain through experiments alone. acs.org Density Functional Theory (DFT) is a particularly powerful method for studying the electronic structure and reactivity of molecules. researchgate.net

For 1-(Difluoromethoxy)-2-methylnaphthalene, theoretical modeling can play a crucial role in several areas. Computational studies can be used to investigate the reaction mechanism of its synthesis, for instance, by calculating the energy barriers for the addition of the •OCF₂H radical to different positions on the 2-methylnaphthalene ring. nih.govresearchgate.net This can help explain and predict the regioselectivity of the reaction, guiding the design of more efficient synthetic routes.

Furthermore, DFT calculations can predict various molecular properties, including NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.net Modeling can also provide insights into the compound's conformational preferences and electronic properties, such as the distribution of frontier molecular orbitals, which are critical for applications in materials science. rsc.orgaobchem.com These predictive capabilities allow researchers to screen potential candidate molecules and prioritize synthetic efforts, accelerating the discovery process.

Interdisciplinary Research Opportunities

The unique structural features of 1-(Difluoromethoxy)-2-methylnaphthalene make it a candidate for exploration in diverse, interdisciplinary fields that bridge chemistry, biology, and physics.

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds and π-π stacking. rsc.org Bio-inspired chemistry draws lessons from biological systems to create novel, functional molecular assemblies. The naphthalene core is a well-known building block for creating self-assembling systems due to its propensity for π–π interactions. rsc.org

The presence of a fluorinated substituent on 1-(Difluoromethoxy)-2-methylnaphthalene is particularly significant. Fluorine atoms can dramatically influence supramolecular assembly, often leading to more stable and robust structures. scispace.comnih.gov In some cases, fluorination can even induce a complete change in the self-assembly motif, leading to unexpected and novel architectures. scispace.comnih.gov The difluoromethoxy group can participate in specific intermolecular interactions, including hydrogen bonding, which can be used to program the self-assembly process. nih.gov

There is potential to integrate 1-(Difluoromethoxy)-2-methylnaphthalene into bio-inspired systems. For example, researchers have used DNA as a template to guide the assembly of naphthalene derivatives into helical structures. bohrium.comacs.org By attaching appropriate functional groups, 1-(Difluoromethoxy)-2-methylnaphthalene could be designed to interact with biological molecules like peptides or amines, leading to the formation of complex nanostructures such as vesicles or fibers with potential applications in materials science and nanotechnology. researchgate.netrmit.edu.au

The electronic properties of organic molecules are at the heart of their use in next-generation quantum materials. The naphthalene framework itself is a well-studied semiconductor building block. nih.govnih.gov The introduction of fluorine substituents can significantly alter the electronic landscape of an aromatic ring, a concept referred to as "fluoromaticity," which can enhance thermal stability and chemical resistance. acs.org The electron-withdrawing nature of the difluoromethoxy group in 1-(Difluoromethoxy)-2-methylnaphthalene is expected to lower the HOMO and LUMO energy levels compared to the unsubstituted parent molecule, potentially making it a more stable p-type semiconductor. bohrium.com

Quantum chemical calculations, such as DFT and Hartree-Fock (HF) methods, are essential for predicting these properties and understanding the potential of naphthalene derivatives in quantum applications. samipubco.comsamipubco.com Such computational studies can determine parameters like the band gap and density of states, which are critical for material performance. samipubco.com The specific properties of 1-(Difluoromethoxy)-2-methylnaphthalene could make it a candidate for creating organic semiconductors with high charge carrier mobility and stability, essential for devices like flexible displays and sensors. bohrium.comtandfonline.com

Q & A

What are the primary synthetic routes for 1-(difluoromethoxy)-2-methylnaphthalene, and how do reaction conditions influence yield and purity?

Synthesis typically involves electrophilic substitution or halogenation of 2-methylnaphthalene derivatives. For example, difluoromethoxy groups can be introduced via nucleophilic displacement of chlorine in 2-methylnaphthalene precursors using potassium difluoromethoxide. Reaction temperature (e.g., 60–80°C) and solvent polarity (e.g., DMF or THF) critically affect regioselectivity and byproduct formation. Purity optimization requires chromatographic separation (e.g., silica gel) and spectroscopic validation (¹H/¹³C NMR, FT-IR) .

How is the toxicological profile of 1-(difluoromethoxy)-2-methylnaphthalene assessed in preclinical models?

Studies follow ATSDR guidelines (Table B-1), focusing on inhalation and oral exposure in rodents. Endpoints include respiratory toxicity (e.g., alveolar proteinosis), hepatic enzyme induction (CYP450 assays), and hematological changes. Dose-response curves for pulmonary effects in mice show NOAELs at <10 mg/kg/day, with histopathology confirming bronchiolar epithelial necrosis at higher doses . Risk of bias is minimized via randomized dosing and allocation concealment (Table C-7) .

What analytical techniques are optimal for quantifying 1-(difluoromethoxy)-2-methylnaphthalene in environmental samples?

GC-MS with electron ionization (EI) is preferred for trace detection in air/water matrices, achieving LODs of 0.1 ppb. LC-HRMS (Q-TOF) enables structural confirmation via fragmentation patterns (e.g., m/z 237.05 [M+H]⁺). FT-IR and Raman spectroscopy distinguish difluoromethoxy vibrations (C-F stretch at 1,100–1,250 cm⁻¹) from methylnaphthalene backbone modes .

What metabolic pathways are implicated in the biodegradation of 1-(difluoromethoxy)-2-methylnaphthalene?

In Pseudomonas putida CSV86, initial oxidation by cytochrome P450 monooxygenases forms dihydrodiol intermediates, followed by dehydrogenation to catechol derivatives. The difluoromethoxy group undergoes hydrolytic defluorination, detected via ¹⁹F NMR in Cunninghamella elegans cultures. Metabolite profiling (HPLC-UV) identifies salicylate derivatives as terminal products .

How do structural modifications (e.g., difluoromethoxy vs. methoxy) alter the compound’s reactivity and environmental persistence?

Comparative QSAR studies show the difluoromethoxy group increases hydrophobicity (logP +0.8 vs. methoxy) and reduces hydrolysis rates (t₁/₂ in water: >30 days vs. 5 days for methoxy analogs). DFT calculations reveal stronger C-F bond dissociation energies (∼115 kcal/mol) contributing to atmospheric stability under UV exposure .

What computational models predict the environmental fate of 1-(difluoromethoxy)-2-methylnaphthalene?

EPI Suite estimates a moderate bioaccumulation factor (BCF = 350) and high soil adsorption (Koc = 2,500 L/kg). Fugacity modeling (Level III) predicts partitioning into sediments (70%) and air (25%), with negligible biodegradation in anaerobic zones. Validation via field monitoring aligns with model outputs (R² = 0.89) .

What are the challenges in isolating enantiomers of 1-(difluoromethoxy)-2-methylnaphthalene derivatives?

Chiral separation via HPLC (Chiralpak AD-H column) achieves baseline resolution (Rs >1.5) for fluorinated analogs, but low solubility in hexane/ethanol mobile phases limits scalability. X-ray crystallography confirms absolute configuration, with racemization observed at >80°C .

How does 1-(difluoromethoxy)-2-methylnaphthalene interact with biological membranes?

Molecular dynamics simulations (CHARMM36 force field) indicate preferential partitioning into lipid bilayers (ΔG = −12 kJ/mol), driven by fluorophilic interactions. Fluorescence quenching assays with DPH-labeled membranes show 30% increased rigidity at 100 μM concentrations .

What biomarkers are sensitive to occupational exposure to 1-(difluoromethoxy)-2-methylnaphthalene?

Urinary 1,2-dihydroxynaphthalene (biomarker of naphthalene oxide) correlates with airborne levels (r = 0.75, p <0.01) in factory workers. Plasma glutathione transferase (GST) activity decreases by 40% in high-exposure groups, indicating oxidative stress .

What advanced spectral libraries support the identification of 1-(difluoromethoxy)-2-methylnaphthalene degradation products?

NIST Mass Spectrometry Database (entry #23705) includes EI spectra for 12 major metabolites. IR spectral matching via SpecTool aligns C-F/C-O stretches (±5 cm⁻¹ accuracy) in environmental matrices. Collaborative efforts with EPA DSSTox enhance metadata reliability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.